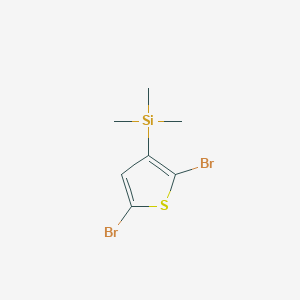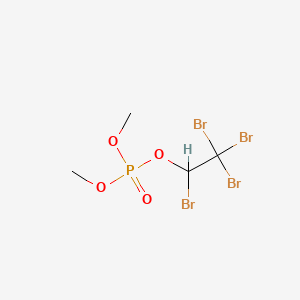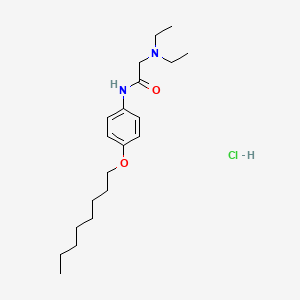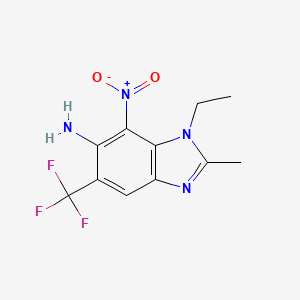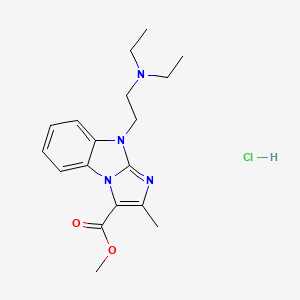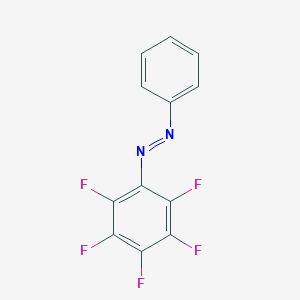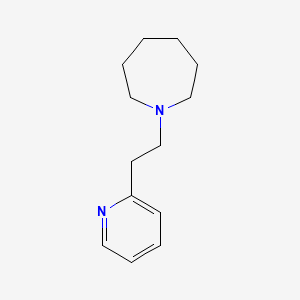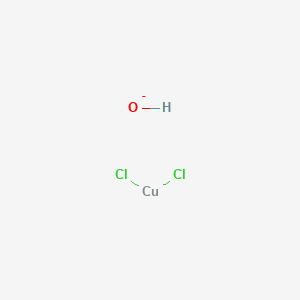
Dichlorocopper;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorocopper;hydroxide is a chemical compound that consists of copper, chlorine, and hydroxide ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorocopper;hydroxide can be synthesized through various methods. One common method involves the reaction of copper(II) chloride with sodium hydroxide. The reaction typically takes place in an aqueous solution, where copper(II) chloride reacts with sodium hydroxide to form this compound and sodium chloride as a byproduct. The reaction can be represented as follows:
CuCl2+2NaOH→Cu(OH)Cl2+2NaCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of sodium hydroxide to a solution of copper(II) chloride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorocopper;hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to form copper metal and hydrochloric acid.
Substitution: It can undergo substitution reactions with other halides to form different copper halide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used, often at high temperatures.
Substitution: Halide salts like sodium bromide or potassium iodide are used in aqueous solutions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and chlorine gas (Cl₂).
Reduction: Copper metal (Cu) and hydrochloric acid (HCl).
Substitution: Copper halides such as copper(II) bromide (CuBr₂) or copper(II) iodide (CuI₂).
Aplicaciones Científicas De Investigación
Dichlorocopper;hydroxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which dichlorocopper;hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes. The compound’s reactivity with proteins and enzymes can result in the inhibition of microbial growth, making it a potential antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) chloride (CuCl₂): Similar in composition but lacks the hydroxide ion.
Copper(II) hydroxide (Cu(OH)₂): Contains hydroxide ions but lacks chloride ions.
Copper(II) oxide (CuO): An oxidized form of copper without chloride or hydroxide ions.
Uniqueness
Dichlorocopper;hydroxide is unique due to its combination of copper, chloride, and hydroxide ions, which gives it distinct chemical properties and reactivity
Propiedades
Número CAS |
51198-11-9 |
|---|---|
Fórmula molecular |
Cl2CuHO- |
Peso molecular |
151.46 g/mol |
Nombre IUPAC |
dichlorocopper;hydroxide |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-3 |
Clave InChI |
VWYGTDAUKWEPCZ-UHFFFAOYSA-K |
SMILES canónico |
[OH-].Cl[Cu]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


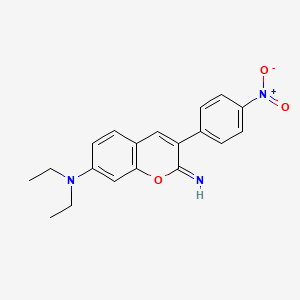


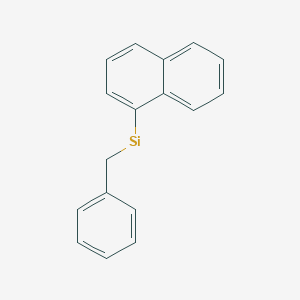
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
